Linaclotide acetate

Vue d'ensemble

Description

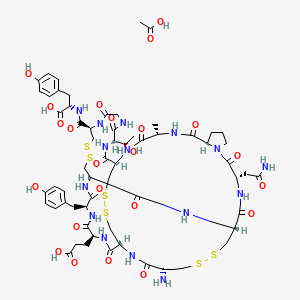

Linaclotide is a drug used to treat irritable bowel syndrome with constipation and chronic constipation with no known cause . It is an oligopeptide agonist of guanylate cyclase 2C and remains in the GI tract after it is taken by mouth . It was approved in the US and the European Union in 2012 .

Molecular Structure Analysis

Linaclotide acetate has a molecular formula of C61H83N15O23S6 and an average mass of 1586.788 Da . It is a 14-amino acid cyclic peptide .Chemical Reactions Analysis

Linaclotide is a first-in-class, oral, once-daily guanylate cyclase-C receptor agonist . It is structurally related to human guanylin and uroguanylin, paracrine peptide hormones that are endogenous activators of GC-C .Physical And Chemical Properties Analysis

Linaclotide is a synthetic 14-amino acid cyclic peptide and a first-in-class guanylate cyclase-C (G-CC) agonist . It has a molecular weight of 1526.74 and is soluble in DMSO .Applications De Recherche Scientifique

Mechanism of Action

Linaclotide acetate is a synthetic peptide and agonist of intestinal guanylate cyclase type C (GC-C), related to the guanylin peptide family. It activates GC-C receptors on the luminal surface of the intestinal epithelium, increasing intracellular cyclic guanosine monophosphate (cGMP) levels. This activation stimulates the secretion of chloride and bicarbonate into the intestinal lumen, leading to sodium excretion and increased intestinal fluid secretion. Consequently, it accelerates gastrointestinal transit, improves bowel movement, and relieves constipation. Additionally, increased extracellular cGMP may exert an antinociceptive effect, potentially modulating nociceptors on colonic afferent pain fibers. Linaclotide is minimally absorbed from the gastrointestinal tract, which limits its systemic exposure (Definitions, 2020).

Application in Visceral Pain Models

Research has explored linaclotide's antinociceptive properties in rodent models of inflammatory and non-inflammatory visceral pain. These effects are linked to the activation of guanylate cyclase C (GC-C), playing a role in visceral hyperalgesia, a major pathophysiological mechanism in irritable bowel syndrome with constipation (IBS-C) (Eutamene et al., 2010).

Pharmacodynamics in Gastrointestinal Disorders

Linaclotide's solution structure, in vitro binding, agonist activity, stability under gastric conditions, oral bioavailability, and pharmacodynamic effects have been characterized in studies. These include its impact on gastrointestinal transit and intestinal secretion in rat models. Notably, linaclotide exhibited high affinity and pH-independent binding to GC-C receptors, with significant concentration-dependent intracellular cGMP accumulation (Busby et al., 2010).

Clinical Trials for Chronic Constipation

Clinical trials have demonstrated linaclotide's efficacy in patients with chronic constipation. The trials assessed improvements in bowel and abdominal symptoms, using measures such as spontaneous bowel movements and complete spontaneous bowel movements. The studies confirmed its role in reducing symptoms associated with chronic constipation (Lembo et al., 2011).

Therapeutic Role in IBS with Constipation

Linaclotide is a key therapeutic agent for treating irritable bowel syndrome with constipation (IBS-C) and chronic constipation (CC). It acts on guanylate cyclase-C in the intestinal lumen, leading to increased luminal fluid secretion and accelerated intestinal transit. Additionally, linaclotide has been shown to decrease visceral hypersensitivity in animal models (Corsetti & Tack, 2013).

Global Clinical Efficacy

A study involving IBS-C patients in China and other regions evaluated linaclotide's efficacy and safety. This study highlights the global applicability of linaatment for IBS-C, addressing the need for effective therapy in various populations (Yang et al., 2018).

Meta-Analysis on Efficacy in IBS-C and Chronic Constipation

A meta-analysis examining the efficacy of linaclotide in patients with IBS-C or chronic constipation revealed significant improvements in bowel function and reduction in abdominal pain and overall symptom severity, compared to placebo. This analysis provides a comprehensive overview of linaclotide's effectiveness across multiple studies (Videlock, Cheng, & Cremonini, 2013).

Analytical and Preparative Techniques

Research on the analysis and preparation of linaclotide by high-performance liquid chromatography (HPLC) has been conducted. This work contributes to the understanding of linaclotide's chemical properties and facilitates its manufacturing and quality control processes (Zhu, Feng, Diao, & Tu, 2017).

Antihyperalgesic Effects and Potential Mechanisms

Studies have also explored the antihyperalgesic effects of linaclotide in animal models of inflammation- and stress-induced hypersensitivity. These findings indicate potential mechanisms through which GC-C receptors influence gastrointestinal sensitivity in conditions associated with increased intestinal permeability (Bharucha & Linden, 2010).

Pharmacologic Properties and Metabolism

Investigations into the pharmacologic properties, metabolism, and disposition of linaclotide have provided insight into its minimal absorption, metabolic stability, and the generation of active metabolites contributing to its pharmacological effects (Busby et al., 2013).

Review of Use in IBS with Constipation

Linaclotide's use in the treatment of IBS with constipation has been reviewed, highlighting its efficacy and safety profile in clinical settings. This includes improvements in health-related quality of life and general tolerability (McCormack, 2013).

Mécanisme D'action

Safety and Hazards

Linaclotide may cause serious side effects. If severe diarrhea occurs, suspend dosing and rehydrate the patient . It should not be used in children younger than 2 years of age because it may increase the risk of serious dehydration . It is also contraindicated in patients with known or suspected mechanical gastrointestinal obstruction .

Orientations Futures

Linaclotide is currently in development for the treatment of gastrointestinal disorders, including irritable bowel syndrome with predominant constipation (IBS-C) and chronic constipation . It is also being studied for its potential use in managing refractory lower gastrointestinal manifestations in patients with systemic sclerosis .

Propriétés

IUPAC Name |

acetic acid;(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H79N15O21S6.C2H4O2/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29;1-2(3)4/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95);1H3,(H,3,4)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFNVZFWXXEJKL-YZDVLOIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H83N15O23S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583223 | |

| Record name | PUBCHEM_16158207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

851199-60-5 | |

| Record name | PUBCHEM_16158207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

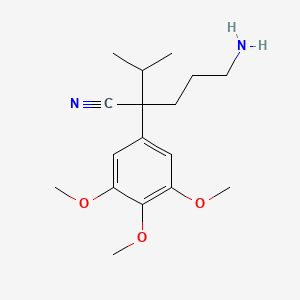

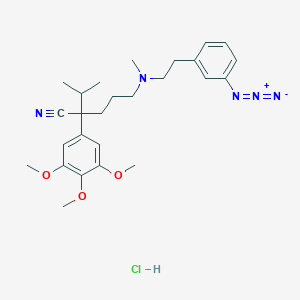

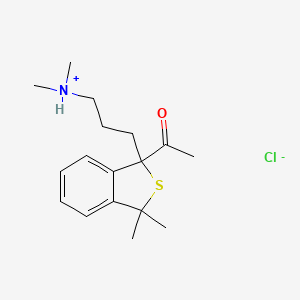

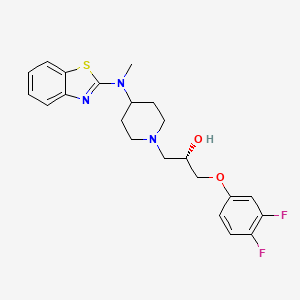

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7-(3-nitrobenzoyl)-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1675331.png)

![4-{[4,4-Bis(4-fluorophenyl)butyl]amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B1675340.png)